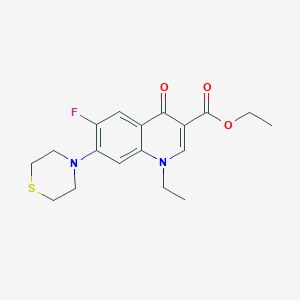![molecular formula C22H24N2O2 B5601659 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)
3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole" is a complex organic compound, part of the indole family. Indoles are significant in medicinal chemistry due to their presence in many natural and synthetic compounds with biological activities.
Synthesis Analysis
The synthesis of indole derivatives typically involves multi-step chemical processes. For example, Zheng (2009) described the synthesis of 3,3-dimethyl-2-(3-methylazulenevinyl)-3H-indole derivatives, a process that involved the condensation of 1-formoyl-3-methyl-azulene with 2,3,3-trimethyl-3H-indole derivatives (Zheng, 2009).
Molecular Structure Analysis
The crystal structure of related indole derivatives has been determined using X-ray diffraction, as demonstrated by Vázquez-Vuelvas et al. (2011), who studied the crystal structure of 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole derivatives (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
Indole derivatives exhibit various chemical reactions due to their complex structure. The reactivity often involves the indole ring and substituents. Coulton et al. (1998) synthesized benzocarbapenems from indoles, highlighting the diverse reactivity of these molecules (Coulton et al., 1998).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Specific details about the physical properties of "this compound" were not directly found in the available literature.
Chemical Properties Analysis
The chemical properties of indole derivatives are influenced by the indole core and the substituents attached to it. These properties include acidity/basicity, reactivity with different reagents, and stability under various conditions. Studies like those of He et al. (2012) on the synthesis of indoline compounds via palladium-catalyzed intramolecular amination highlight the diverse chemical properties of indole derivatives (He et al., 2012).
科学的研究の応用
Interaction with Human Aryl Hydrocarbon Receptor
Research on similar methylindoles, such as 3-Me-indole and 2,3,7-triMe-indole, reveals their role as ligands of the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying activities as agonists or antagonists, influencing the transcriptional activity of AhRs. This interaction with AhR is crucial in understanding the molecular mechanisms of various biological processes and potential therapeutic applications (Štěpánková et al., 2018).
Development of Benzocarbapenems
Indoles, including those with specific methyl substitutions, are key in synthesizing benzocarbapenems, a class of compounds with potential pharmaceutical applications. The study by Coulton, Gilchrist, and Graham (1998) elaborates on the process of cyclodehydration of β-amino acids derived from indoles to produce benzocarbapenems, highlighting the importance of indoles in medicinal chemistry (Coulton et al., 1998).
Tubulin-Targeting Antitumor Agents
The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of indoles like 3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole, have shown promise in antitumor applications. These compounds target tubulin and have shown potent antiproliferative effects in cancer cells, providing a pathway for new cancer treatments (Greene et al., 2016).
Synthesis of Azetidines and Pyrrolidines
Indoles are also pivotal in the synthesis of azetidines and pyrrolidines, as demonstrated by Gang He and colleagues (2012). Their research showcases the efficient synthesis of these compounds via palladium-catalyzed intramolecular amination of C-H bonds, indicating the versatility of indoles in organic synthesis (He et al., 2012).
将来の方向性
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel methods for their synthesis is an active area of research . Future work could involve investigating the biological activity of this specific compound and developing more efficient methods for its synthesis.
特性
IUPAC Name |
[3-(3-methylphenoxy)azetidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-6-5-7-17(9-13)26-18-11-24(12-18)22(25)21-16(4)19-10-14(2)8-15(3)20(19)23-21/h5-10,18,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPRPWUAFGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3=C(C4=CC(=CC(=C4N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5601591.png)
![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5601621.png)

![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)
![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(pyridin-4-ylmethyl)-1H-imidazole-5-carboxamide](/img/structure/B5601684.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)